N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide is an organic compound that features a biphenyl group, a chlorinated benzamide, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized via Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.
Methoxylation: The methoxy group is introduced via nucleophilic substitution, where a methoxide ion reacts with a suitable leaving group on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and chlorine gas (Cl₂) are used for nucleophilic and electrophilic substitutions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with cellular pathways, leading to changes in cellular functions and responses .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxybenzoic acid: A related compound with similar functional groups but lacking the biphenyl moiety.
Uniqueness
N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide is unique due to its combination of a biphenyl group, a chlorinated benzamide, and a methoxy group. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds .
Properties
CAS No. |
648924-37-2 |
---|---|
Molecular Formula |
C21H18ClNO2 |
Molecular Weight |
351.8 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-[(3-phenylphenyl)methyl]benzamide |
InChI |
InChI=1S/C21H18ClNO2/c1-25-20-11-10-18(22)13-19(20)21(24)23-14-15-6-5-9-17(12-15)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,23,24) |
InChI Key |
DOPSZWUKQUTKNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC(=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.